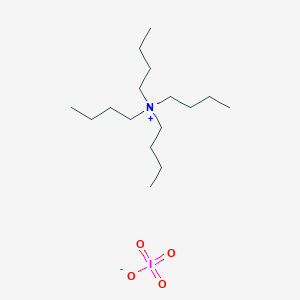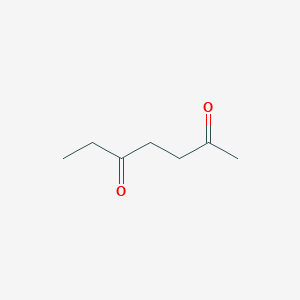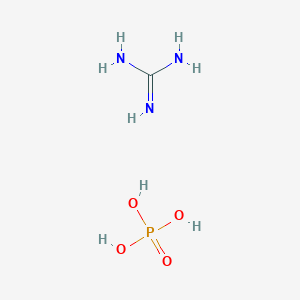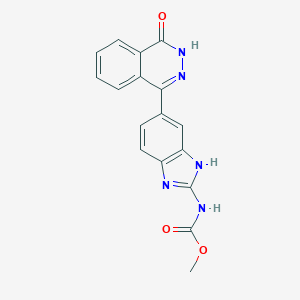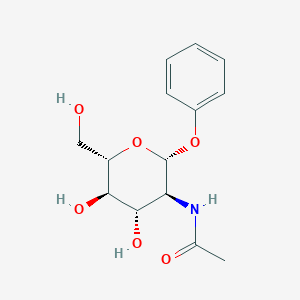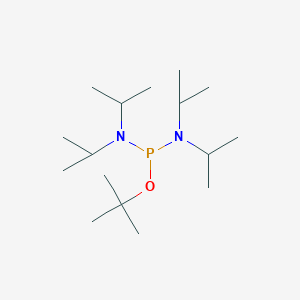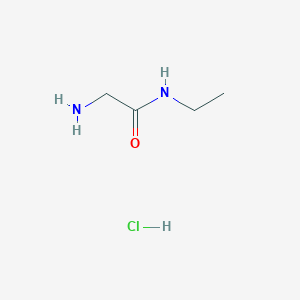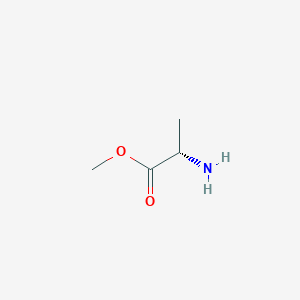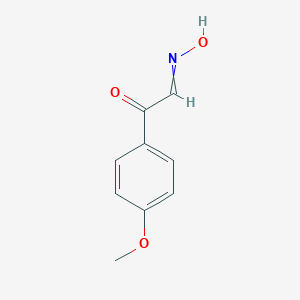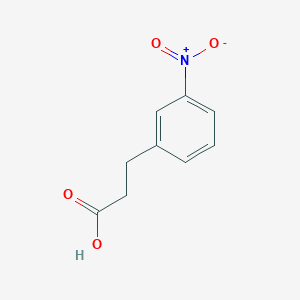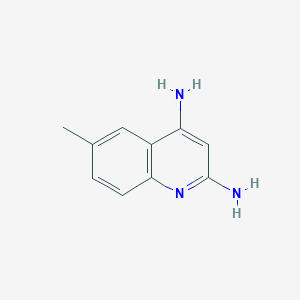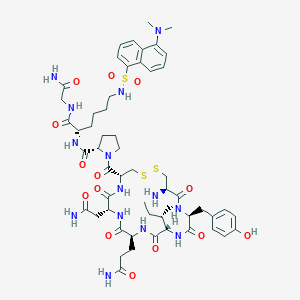
Vasotocin, dansyl-lys(8)-
Vue d'ensemble
Description
Vasotocin, dansyl-lys(8)- is a modified form of vasotocin, a nonapeptide hormone found in non-mammalian vertebrates. Vasotocin is the evolutionary precursor to vasopressin in mammals and plays a crucial role in regulating various physiological processes such as osmoregulation, reproduction, and social behaviors . The dansyl-lys(8) modification involves the attachment of a dansyl group to the lysine residue at the eighth position, which enhances the compound’s fluorescence properties, making it useful for various analytical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of vasotocin, dansyl-lys(8)- typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. The lysine residue at the eighth position is modified with a dansyl group using dansyl chloride in the presence of a base such as sodium carbonate . The reaction is carried out at room temperature for about an hour, resulting in the formation of the dansylated peptide .
Industrial Production Methods: Industrial production of vasotocin, dansyl-lys(8)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Vasotocin, dansyl-lys(8)- can undergo various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s conformation and activity.
Reduction: The disulfide bond can be reduced to free thiol groups, altering the peptide’s structure.
Substitution: The dansyl group can be substituted with other fluorescent tags for different analytical purposes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various fluorescent dyes and coupling reagents.
Major Products Formed:
Oxidation: Oxidized vasotocin, dansyl-lys(8)- with altered disulfide bonds.
Reduction: Reduced vasotocin, dansyl-lys(8)- with free thiol groups.
Substitution: Vasotocin with different fluorescent tags.
Applications De Recherche Scientifique
Vasotocin, dansyl-lys(8)- has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying peptide interactions and conformations.
Biology: Helps in tracking and visualizing peptide distribution in biological systems.
Medicine: Investigated for its potential role in modulating physiological processes similar to vasopressin.
Industry: Utilized in the development of diagnostic assays and analytical techniques
Mécanisme D'action
The mechanism of action of vasotocin, dansyl-lys(8)- involves binding to specific G-protein-coupled receptors (GPCRs) similar to vasopressin receptors in mammals. These receptors are involved in various signaling pathways that regulate osmoregulation, reproduction, and social behaviors. The dansyl group enhances the peptide’s fluorescence, allowing researchers to study its interactions and effects in real-time .
Comparaison Avec Des Composés Similaires
Vasopressin: A mammalian counterpart with similar physiological roles.
Oxytocin: Another nonapeptide hormone with overlapping functions in social behavior and reproduction.
Conopressin: A vasopressin-like peptide found in cone snail venom.
Uniqueness: Vasotocin, dansyl-lys(8)- is unique due to its fluorescent properties, which make it a valuable tool for analytical and research applications. The dansyl modification allows for real-time tracking and visualization, providing insights into peptide behavior and interactions that are not possible with non-fluorescent analogs .
Propriétés
IUPAC Name |
(2S)-1-[(4R,7R,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H78N14O14S3/c1-5-30(2)47-54(80)63-37(21-22-44(57)71)50(76)65-39(26-45(58)72)51(77)66-40(29-85-84-28-35(56)48(74)64-38(52(78)67-47)25-31-17-19-32(70)20-18-31)55(81)69-24-10-15-42(69)53(79)62-36(49(75)60-27-46(59)73)13-6-7-23-61-86(82,83)43-16-9-11-33-34(43)12-8-14-41(33)68(3)4/h8-9,11-12,14,16-20,30,35-40,42,47,61,70H,5-7,10,13,15,21-29,56H2,1-4H3,(H2,57,71)(H2,58,72)(H2,59,73)(H,60,75)(H,62,79)(H,63,80)(H,64,74)(H,65,76)(H,66,77)(H,67,78)/t30-,35-,36-,37-,38-,39+,40-,42-,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSZBKKWGBUTFY-BRDYMSPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H78N14O14S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160841 | |
| Record name | Vasotocin, dansyl-lys(8)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1255.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138915-83-0 | |
| Record name | Vasotocin, dansyl-lys(8)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138915830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vasotocin, dansyl-lys(8)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



